molecular formula C15H14N2O2 B14398445 (2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone CAS No. 89970-17-2

(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone

Cat. No.: B14398445
CAS No.: 89970-17-2
M. Wt: 254.28 g/mol
InChI Key: OFXYRFABROKNCU-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine ring system fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone typically involves the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds. This reaction furnishes the desired product in good yields . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various substituted oxazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone apart is its unique oxazine ring system fused with a phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

89970-17-2

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-phenylmethanone

InChI

InChI=1S/C15H14N2O2/c1-11-10-17(14-13(19-11)8-5-9-16-14)15(18)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChI Key

OFXYRFABROKNCU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C(O1)C=CC=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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